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molecular formula C13H19N3O B270569 [4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine

[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine

Cat. No. B270569
M. Wt: 233.31 g/mol
InChI Key: BTQJUUVJNALKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795283B2

Procedure details

Following the general procedure of Intermediate 36 using 4-(2,6-dichloro-4-nitrophenyl)morpholine (prepared as described in J. Med. Chem., 1980, 23(10), 1083) the title compound was obtained; 1H NMR δ 3.01 (4H, t), 3.64 (4H, t), 5.50 (1H, broad s), 6.57 (2H, s); MS m/e MH+ 247.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1CCN(C2C=CC(N)=CC=2C)CC1)(=O)C.[Cl:18][C:19]1[CH:24]=[C:23]([N+:25]([O-])=O)[CH:22]=[C:21]([Cl:28])[C:20]=1[N:29]1[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1>>[Cl:28][C:21]1[CH:22]=[C:23]([NH2:25])[CH:24]=[C:19]([Cl:18])[C:20]=1[N:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1N1CCOCC1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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